REACTION_CXSMILES
|
[F:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[C:4]([CH3:11])[CH:3]=1.[C:12](Cl)(=O)C(Cl)=O>C(Cl)Cl.CN(C=O)C>[CH3:12][O:7][C:6](=[O:8])[C:5]1[CH:9]=[CH:10][C:2]([F:1])=[CH:3][C:4]=1[CH3:11]
|
Name
|
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
FC1=CC(=C(C(=O)O)C=C1)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
10.3 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CN(C)C=O
|
Type
|
CUSTOM
|
Details
|
The reaction stirred for 15 minutes before the solvent
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
was removed under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The product was dissolved in anhydrous CH2Cl2
|
Type
|
STIRRING
|
Details
|
MeOH (5 mL) and stirred for a further 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography on silica (2% EtOAc/Hexanes)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=C(C=C(C=C1)F)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.33 g | |
YIELD: CALCULATEDPERCENTYIELD | 76.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |